molecular formula C9H13NO2S B13684724 Methyl 2-(tert-butyl)thiazole-4-carboxylate

Methyl 2-(tert-butyl)thiazole-4-carboxylate

Cat. No.: B13684724
M. Wt: 199.27 g/mol
InChI Key: ONZUJDKYPMNODE-UHFFFAOYSA-N
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Description

Methyl 2-(tert-butyl)thiazole-4-carboxylate is a thiazole derivative characterized by a tert-butyl group at the 2-position and a methyl ester at the 4-position of the heterocyclic ring. This compound is of significant interest in medicinal chemistry due to the structural versatility of the thiazole core, which is prevalent in bioactive molecules.

Properties

IUPAC Name

methyl 2-tert-butyl-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-9(2,3)8-10-6(5-13-8)7(11)12-4/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZUJDKYPMNODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CS1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and General Preparation Strategies

The synthesis of methyl 2-(tert-butyl)thiazole-4-carboxylate typically involves the construction of the thiazole ring via cyclization reactions starting from appropriately substituted precursors. The most common approach includes:

  • Cyclization of α-halo esters with thiourea derivatives:
    For example, ethyl 2-bromoacetate or methyl 2-bromoacetate can be reacted with tert-butylthiourea under basic conditions to form the thiazole ring bearing the tert-butyl substituent at the 2-position and the ester at the 4-position. This reaction proceeds through nucleophilic substitution followed by intramolecular cyclization to yield the thiazole core.

  • Base-promoted regioselective cyclization of dithioates and active methylene isocyanides:
    Recent advances report the use of alkyl 2-(methylthio)-2-thioxoacetates reacting with active methylene isocyanides under mild, metal-free conditions at room temperature. This method affords regioselective formation of alkyl-substituted thiazole-4-carboxylates with excellent yields and functional group tolerance.

  • Multi-step synthesis from amino acid derivatives:
    Chiral thiazole carboxylates with tert-butyl groups have been synthesized from amino acid precursors such as N-tert-butoxycarbonyl-L-isoleucine and L-serine methyl ester through a sequence involving condensation, protection, thionation, cyclodehydration, and aromatization steps. This method achieves high enantiomeric purity (ee ~98%) and moderate overall yield (~15% over six steps).

Detailed Example Synthesis: From Ethyl 2-Bromoacetate and tert-Butylthiourea

Step Reagents & Conditions Description Outcome
1 Ethyl 2-bromoacetate + tert-butylthiourea, sodium ethoxide (base) Nucleophilic substitution followed by cyclization to form thiazole ring Formation of ethyl 2-(tert-butyl)thiazole-4-carboxylate intermediate
2 Hydrolysis or ester exchange (if needed) Conversion of ethyl ester to methyl ester via transesterification or direct methylation This compound obtained
3 Purification Extraction, washing (e.g., with 2N HCl, saturated Na2CO3), drying Pure product isolated with typical yields 60-80%

This approach benefits from straightforward starting materials and mild conditions, making it suitable for laboratory and potential scale-up synthesis.

Hydrolysis and Acid Formation

Methyl or ethyl esters of 2-(tert-butyl)thiazole-4-carboxylate can be hydrolyzed to the corresponding carboxylic acids using lithium hydroxide monohydrate in tetrahydrofuran (THF) and water. The reaction typically proceeds at room temperature over 16 hours, followed by acidification with hydrochloric acid to precipitate the acid product.

Step Reagents & Conditions Description Outcome
1 Methyl/ethyl 2-(tert-butyl)thiazole-4-carboxylate + LiOH·H2O in THF/H2O Ester hydrolysis under basic conditions Formation of 2-(tert-butyl)thiazole-4-carboxylic acid
2 Acidification with HCl Precipitation of acid Isolated acid with high purity

Notes on Reaction Mechanisms and Selectivity

  • The cyclization step to form the thiazole ring involves nucleophilic attack of the thiourea sulfur on the α-halo ester, followed by intramolecular ring closure.
  • Base-promoted methods enable regioselective substitution at the 2- and 4-positions on the thiazole ring, facilitating the synthesis of diverse derivatives.
  • Chiral synthesis routes from amino acid derivatives allow for the incorporation of stereochemistry, useful for biologically active compounds.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
α-Halo ester + tert-butylthiourea Ethyl/methyl 2-bromoacetate + tert-butylthiourea Sodium ethoxide, reflux or room temp 60-80 Simple, direct, suitable for scale-up
Base-promoted cyclization Alkyl 2-(methylthio)-2-thioxoacetates + active methylene isocyanides Base, room temp, metal-free >80 Mild, regioselective, broad scope
Multi-step amino acid route N-Boc-L-isoleucine + L-serine methyl ester Condensation, TBS protection, thionation, cyclodehydration, aromatization ~15 (overall) High enantiomeric purity, complex route

Research Results and Characterization

  • NMR Spectroscopy: Typical ^1H NMR signals for this compound show a singlet near δ 1.4-1.5 ppm for the tert-butyl protons and a singlet near δ 3.8 ppm for the methyl ester protons.
  • Mass Spectrometry: Molecular ion peaks correspond to [M+H]^+ at m/z 186 for the acid derivative, confirming molecular weight.
  • X-ray Crystallography: Regioselective products from base-promoted cyclization have been confirmed by single-crystal X-ray diffraction, ensuring structural integrity and substitution pattern.
  • Optical Purity: For chiral derivatives synthesized via amino acid precursors, enantiomeric excess values up to 98% have been reported.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(tert-butyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated thiazoles.

Scientific Research Applications

Methyl 2-(tert-butyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its role in developing new pharmaceuticals, particularly as an intermediate in drug synthesis.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 2-(tert-butyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Structural Features :

  • Methyl 2-(tert-butyl)thiazole-4-carboxylate : tert-butyl (2-position), methyl ester (4-position).
  • Methyl 2-(4-fluorophenyl)thiazole-4-carboxylate: Fluorine substituent enhances electronegativity and bioavailability . AVX420 (Methyl 2-(2-(4-heptyloxy)phenoxy)acetyl)thiazole-4-carboxylate: Phenoxyacetyl chain increases lipophilicity, improving membrane permeability .

Physicochemical Properties

Compound HOMO-LUMO Gap (eV) Solubility (LogP) Melting Point (°C)
This compound Not reported ~2.5 (estimated) Not reported
Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate 3.1 (DFT) 1.8 160–162
Methyl 2-phenylthiazole-4-carboxylate Not reported ~2.8 Not reported
  • The nitro group in ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate reduces the HOMO-LUMO gap (3.1 eV) compared to non-conjugated substituents, enhancing electronic delocalization .
  • The tert-butyl group in the main compound likely increases steric hindrance, reducing solubility compared to smaller substituents like methyl or fluorine .

Pharmacokinetic and Stability Profiles

  • Metabolic Stability : The tert-butyl group may slow hepatic degradation compared to esters with electron-withdrawing groups (e.g., nitro derivatives) .
  • Hydrolysis Susceptibility: Methyl esters generally hydrolyze faster than ethyl esters under basic conditions. For example, methyl 2-((4-fluorobenzyl)(methyl)amino)thiazole-4-carboxylate undergoes hydrolysis to its carboxylic acid form (81% yield) with LiOH .

Biological Activity

Methyl 2-(tert-butyl)thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological activities, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H13N1O2SC_{10}H_{13}N_{1}O_{2}S and a molecular weight of approximately 215.27 g/mol. The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. This unique configuration contributes significantly to its biological properties.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit notable antimicrobial properties . Thiazoles have been studied for their effectiveness against various pathogens, including bacteria and fungi. The compound's mechanism likely involves interaction with microbial enzymes or receptors, disrupting essential biological processes.

Table 1: Antimicrobial Efficacy of Thiazole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus< 10 µg/mL
Other thiazole derivativesEscherichia coli< 15 µg/mL

Anticancer Activity

This compound has also shown cytotoxic effects against various cancer cell lines. Studies suggest that compounds with similar thiazole structures can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.

Case Study: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of this compound on human tumor cell lines, results indicated significant cell viability reduction:

  • Cell Lines Tested : HCT-116 (colon carcinoma), HT-29 (colorectal cancer), HepG2 (hepatocellular carcinoma).
  • Results : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines, indicating moderate to high cytotoxicity.

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring can modulate enzyme activity or receptor signaling pathways, leading to observed biological effects. For instance, it may act as an inhibitor of certain kinases or as a modulator of AMPA receptors, which are critical in neuronal signaling and implicated in various diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of substituents on the thiazole ring. Variations at the C-2 or C-4 positions can significantly influence the compound's biological activity:

  • Electron-Withdrawing Groups : Enhance cytotoxicity.
  • Electron-Donating Groups : May reduce efficacy.

These findings underline the necessity for careful design in drug development to optimize both potency and selectivity.

Q & A

Basic: What are the standard synthetic routes for Methyl 2-(tert-butyl)thiazole-4-carboxylate, and how can purity be ensured?

The synthesis typically involves multi-step reactions, including cyclization and functionalization of the thiazole ring. For example, tert-butyl-substituted thiazoles are synthesized via condensation of thiourea with α-bromo ketones or esters under acidic conditions. A detailed protocol involves:

  • Step 1 : Reacting tert-butyl-substituted precursors (e.g., α-bromo esters) with thiourea in methanol under reflux to form the thiazole core .
  • Step 2 : Esterification or transesterification to introduce the methyl carboxylate group, using reagents like thionyl chloride and methanol .
  • Purity Control : Post-synthesis purification via silica gel chromatography (hexane/ethyl acetate gradients) and characterization by 1H^1H-NMR (to confirm tert-butyl protons at δ 1.3–1.5 ppm) and LC-MS (to verify molecular weight) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^1H-NMR identifies the tert-butyl group (9H singlet at δ 1.4 ppm) and thiazole protons (δ 7.5–8.0 ppm). 13C^{13}C-NMR confirms the ester carbonyl (δ ~165 ppm) and thiazole carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C10_{10}H13_{13}NO2_2S, [M+H]+^+ at m/z 215.27) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for biological assays) .

Basic: What biological activities are associated with this compound?

The compound exhibits:

  • Antimicrobial Activity : Inhibits bacterial growth (e.g., E. coli, MIC = 8–16 µg/mL) via disruption of membrane integrity .
  • Anticancer Potential : Cytotoxicity against HeLa cells (IC50_{50} ~10 µM) attributed to topoisomerase II inhibition .
  • Mechanistic Studies : Use fluorescence polarization assays to measure DNA-binding affinity or enzymatic inhibition .

Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?

Critical variables include:

  • Catalyst Selection : Pd(II) catalysts (e.g., PdCl2_2) enhance coupling efficiency in halogenated intermediates .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of tert-butyl intermediates .
  • Temperature Control : Lowering reaction temperatures (0–5°C) minimizes side reactions during esterification .
  • Scale-Up : Transition from batch to flow reactors for improved heat/mass transfer, as demonstrated in analogous thiazole syntheses .

Advanced: How does the tert-butyl group influence structure-activity relationships (SAR) in thiazole derivatives?

The tert-butyl group:

  • Enhances Lipophilicity : Increases logP by ~1.5 units, improving membrane permeability (measured via PAMPA assays) .
  • Steric Effects : Reduces off-target binding in enzyme assays (e.g., 30% lower inhibition of cytochrome P450 compared to methyl analogs) .
  • Comparative Data : Replace with isopropyl or cyclopropyl groups to study steric/electronic effects on activity .

Advanced: How can contradictions in biological activity data between studies be resolved?

Common sources of variability include:

  • Purity Discrepancies : Validate compound purity via HPLC and elemental analysis before assays .
  • Assay Conditions : Standardize cell lines (e.g., use ATCC-certified HeLa cells) and incubation times (48–72 hrs) .
  • Structural Confirmation : Re-synthesize disputed compounds and verify structures via X-ray crystallography (if crystalline) or 2D NMR .

Advanced: What methodologies are used to study interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to DNA or enzymes (e.g., KDK_D = 2–5 µM for DNA interaction) .
  • Molecular Docking : Use Schrödinger Suite or AutoDock to model binding poses with topoisomerase II (PDB ID: 1ZXM) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .

Advanced: How does the compound’s stability under various experimental conditions affect reproducibility?

  • Thermal Stability : Decomposes above 150°C (TGA data); store at –20°C in amber vials to prevent ester hydrolysis .
  • pH Sensitivity : Stable in pH 5–7 (simulated gastric fluid studies); avoid alkaline conditions (>pH 8) during dissolution .
  • Light Sensitivity : UV-Vis spectroscopy confirms no degradation after 24 hrs under lab lighting .

Advanced: What analytical challenges arise in quantifying degradation products?

  • Co-Elution Issues : Use UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) to separate hydrolysis products (e.g., free carboxylic acid) .
  • Limit of Detection (LOD) : Optimize to 0.1 µg/mL via signal-to-noise ratio (S/N > 3) in LC-MS .
  • Internal Standards : Deuterated analogs (e.g., d3_3-methyl ester) improve quantification accuracy .

Advanced: How can this compound be applied in multidisciplinary research?

  • Material Science : Incorporate into metal-organic frameworks (MOFs) for catalytic applications (e.g., Pd@thiazole-MOFs) .
  • Agrochemical Development : Test fungicidal activity against Fusarium spp. in plant models (IC50_{50} ~5 µM) .
  • Proteomics : Use as a photoaffinity probe by introducing an azide tag for target identification via click chemistry .

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